

High-performance liquid chromatography (HPLC) method for 2-Amino-4-methylpyrimidine

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Compound of Interest

Compound Name: 2-Amino-4-methylpyrimidine

Cat. No.: B085506

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Application Note and Protocol

This document provides a detailed protocol for the determination of **2-Amino-4-methylpyrimidine** using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This method is suitable for purity analysis and quantification in research and drug development settings.

Introduction

2-Amino-4-methylpyrimidine is a substituted pyrimidine that serves as a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and reliable analytical methods are crucial for ensuring the quality and purity of this starting material. High-Performance Liquid Chromatography (HPLC) is a powerful technique that offers high resolution, sensitivity, and accuracy for the analysis of such compounds[1]. This application note describes a simple isocratic RP-HPLC method for the analysis of **2-Amino-4-methylpyrimidine**. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of acetonitrile and a phosphate buffer, with UV detection.

Experimental Protocol

1. Materials and Reagents

- **2-Amino-4-methylpyrimidine** reference standard

- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Water (HPLC grade or purified to 18.2 MΩ·cm)
- Potassium dihydrogen phosphate (KH₂PO₄), analytical grade
- Orthophosphoric acid (H₃PO₄), analytical grade

2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.

Parameter	Condition
HPLC Column	C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase	Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0) (20:80, v/v)
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 µL
Detection Wavelength	254 nm
Run Time	10 minutes

Note: The mobile phase composition and pH may be adjusted to optimize the separation.

3. Preparation of Solutions

- 20 mM Potassium Phosphate Buffer (pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter before use.

- Mobile Phase Preparation: Mix 200 mL of acetonitrile with 800 mL of the 20 mM Potassium Phosphate Buffer (pH 3.0). Degas the mobile phase before use.
- Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of **2-Amino-4-methylpyrimidine** reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
- Working Standard Solution (0.1 mg/mL): Pipette 1 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the mobile phase.

4. Sample Preparation

Accurately weigh a sample containing approximately 10 mg of **2-Amino-4-methylpyrimidine** and transfer it to a 10 mL volumetric flask. Add approximately 7 mL of the mobile phase and sonicate for 10 minutes to dissolve. Allow the solution to cool to room temperature and dilute to volume with the mobile phase. Pipette 1 mL of this solution into a 10 mL volumetric flask and dilute to volume with the mobile phase. Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before analysis.

Data Presentation

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis. The following are typical system suitability parameters for this method.

Parameter	Acceptance Criteria
Retention Time (RT)	Approximately 4.5 min (Varies with system)
Tailing Factor (Asymmetry)	≤ 2.0
Theoretical Plates	≥ 2000
Relative Standard Deviation (RSD) of Peak Area	≤ 2.0% (for 6 replicate injections)

Quantification

The amount of **2-Amino-4-methylpyrimidine** in a sample is calculated using the external standard method based on the peak area.

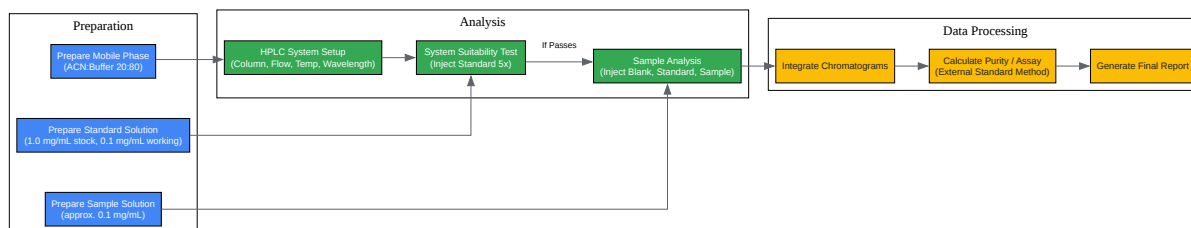
Method Validation (General Considerations)

For use in a regulated environment, this method should be validated according to ICH guidelines. Key validation parameters include:

- **Specificity:** The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
- **Linearity:** The ability to obtain test results that are directly proportional to the concentration of the analyte. A typical range would be 0.01 to 0.2 mg/mL.
- **Accuracy:** The closeness of the test results obtained by the method to the true value.
- **Precision:** The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability and intermediate precision.
- **Limit of Detection (LOD) and Limit of Quantitation (LOQ):** The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
- **Robustness:** The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Experimental Workflow and Logic

The following diagram illustrates the logical workflow for the HPLC analysis of **2-Amino-4-methylpyrimidine**.



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Caption: Workflow for the HPLC analysis of **2-Amino-4-methylpyrimidine**.

Conclusion

The described RP-HPLC method is a straightforward and reliable approach for the analysis of **2-Amino-4-methylpyrimidine**. The method is simple to set up and can be readily implemented in most analytical laboratories. For specific applications, further optimization and validation may be required.

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References

- 1. benchchem.com [benchchem.com]
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